molecular formula C10H7F3N2O2 B12989417 5-Amino-2-(trifluoromethyl)-1H-indole-3-carboxylic acid

5-Amino-2-(trifluoromethyl)-1H-indole-3-carboxylic acid

Cat. No.: B12989417
M. Wt: 244.17 g/mol
InChI Key: YUJCFFCYMIMTBG-UHFFFAOYSA-N
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Description

5-Amino-2-(trifluoromethyl)-1H-indole-3-carboxylic acid is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are often used in the development of pharmaceuticals and agrochemicals. The presence of the trifluoromethyl group in this compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-(trifluoromethyl)-1H-indole-3-carboxylic acid typically involves the introduction of the trifluoromethyl group into the indole ring. One common method is the reaction of 5-aminoindole with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(trifluoromethyl)-1H-indole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like Grignard reagents and organolithium compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted indole derivatives depending on the reagents used.

Scientific Research Applications

5-Amino-2-(trifluoromethyl)-1H-indole-3-carboxylic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in the development of new pharmaceuticals.

    Industry: Used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 5-Amino-2-(trifluoromethyl)-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets in biological systems. The trifluoromethyl group enhances the compound’s ability to bind to target proteins and enzymes, leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 5-Amino-2-(trifluoromethyl)pyridine
  • 5-Amino-2-(trifluoromethyl)benzene
  • 5-Amino-2-(trifluoromethyl)quinoline

Uniqueness

Compared to similar compounds, 5-Amino-2-(trifluoromethyl)-1H-indole-3-carboxylic acid is unique due to its indole structure, which is known for its wide range of biological activities. The presence of the trifluoromethyl group further enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C10H7F3N2O2

Molecular Weight

244.17 g/mol

IUPAC Name

5-amino-2-(trifluoromethyl)-1H-indole-3-carboxylic acid

InChI

InChI=1S/C10H7F3N2O2/c11-10(12,13)8-7(9(16)17)5-3-4(14)1-2-6(5)15-8/h1-3,15H,14H2,(H,16,17)

InChI Key

YUJCFFCYMIMTBG-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)C(=C(N2)C(F)(F)F)C(=O)O

Origin of Product

United States

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